An In-depth Technical Guide to the Physicochemical Properties of 4-(Tert-butyl)-2-isopropylphenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Tert-butyl)-2-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of the substituted phenol, 4-(tert-butyl)-2-isopropylphenol. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, theoretical predictions, and established analytical methodologies to offer a robust profile. This guide is designed to be an essential resource for researchers and professionals in drug development and other scientific fields, enabling a thorough understanding of this compound's characteristics for its potential applications. We will delve into its molecular structure, predictable physicochemical parameters, solubility characteristics, and spectral properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Phenols
Substituted phenols represent a critical class of organic compounds with wide-ranging applications, from polymer precursors and antioxidants to key intermediates in pharmaceutical synthesis. The nature and position of alkyl substituents on the phenol ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity, bioavailability, and overall utility. The compound 4-(tert-butyl)-2-isopropylphenol, with its bulky tert-butyl group and an isopropyl group ortho to the hydroxyl moiety, presents a unique structural motif. The tert-butyl group at the para position and the isopropyl group at the ortho position create a sterically hindered phenolic hydroxyl group, which is anticipated to influence its antioxidant potential and reactivity. Understanding the fundamental physicochemical properties of this molecule is paramount for harnessing its potential in various scientific and industrial applications.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
Caption: Chemical structure of 4-(tert-butyl)-2-isopropylphenol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(tert-butyl)-2-(propan-2-yl)phenol |
| Molecular Formula | C₁₃H₂₀O[1][2] |
| Molecular Weight | 192.30 g/mol [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)(C)C[2] |
| InChI Key | KXLQULHLCDGRKG-UHFFFAOYSA-N[2] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-(tert-butyl)-2-isopropylphenol is not extensively reported in the literature. However, we can infer its properties by examining closely related isomers and applying established chemical principles. Phenols, in general, are crystalline solids or oily liquids at room temperature.[3] Their boiling points are elevated compared to hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding.[3][4] The solubility of phenols in water is moderate and decreases with the increasing size of the alkyl substituents, which enhances the hydrophobic character of the molecule.[3][4]
Table 2: Predicted and Comparative Physicochemical Data
| Property | Predicted/Comparative Value | Rationale and Comparative Compounds |
| Melting Point (°C) | Likely a low-melting solid | 4-tert-Butylphenol has a melting point of 96-101 °C, while 4-isopropylphenol melts at 59-61 °C.[5] The additional isopropyl group in the target molecule may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point (°C) | Estimated to be in the range of 240-260 °C | 4-tert-Butylphenol boils at 236-238 °C. The larger molecular weight of the target compound would suggest a higher boiling point.[6] |
| LogP (Octanol-Water Partition Coefficient) | ~4.40 | The predicted XlogP for the isomer 2-tert-butyl-4-isopropylphenol is 4.4, indicating significant lipophilicity.[1][2] |
| pKa | Estimated to be around 10-11 | Phenol has a pKa of approximately 9.9. Alkyl substituents generally have a minor effect on the acidity of phenols. For example, the acidic pKa of 4-tert-Butyl-2,6-diisopropylphenol is reported to be 11.4.[7] |
Solubility Profile
The solubility of 4-(tert-butyl)-2-isopropylphenol is a critical parameter for its handling, formulation, and biological activity.
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Water Solubility : Due to the presence of a large, nonpolar tert-butyl group and an isopropyl group, the aqueous solubility is expected to be low.[4] While the hydroxyl group can participate in hydrogen bonding with water, the hydrophobic nature of the alkyl substituents will dominate.[4]
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Organic Solvent Solubility : It is anticipated to be readily soluble in common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), ethers (diethyl ether), and chlorinated solvents (dichloromethane). This is based on the "like dissolves like" principle, where the nonpolar character of the molecule aligns with that of these solvents.
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Aqueous Base Solubility : As a weak acid, 4-(tert-butyl)-2-isopropylphenol will deprotonate in the presence of a strong base (e.g., sodium hydroxide) to form the corresponding phenoxide salt.[8] This salt will exhibit significantly higher aqueous solubility.
Spectral Characteristics for Structural Elucidation
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¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl methine and methyl protons, the tert-butyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display a unique signal for each carbon atom in the molecule, providing a carbon fingerprint. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.
-
IR (Infrared) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching and bending vibrations for the alkyl groups and C=C stretching vibrations for the aromatic ring will also be present.
-
MS (Mass Spectrometry) : Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (192.30).
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving 4-(tert-butyl)-2-isopropylphenol, empirical determination of its physicochemical properties is essential. The following are standardized, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: A generalized experimental workflow for the synthesis and characterization of 4-(tert-butyl)-2-isopropylphenol.
Protocol for Synthesis: Friedel-Crafts Alkylation
A plausible synthetic route to 4-(tert-butyl)-2-isopropylphenol involves the Friedel-Crafts alkylation of a suitable phenol precursor. A two-step approach starting from phenol is a viable option.[9]
Step 1: Synthesis of 2-isopropylphenol
-
Reaction Setup : In a well-ventilated fume hood, charge a round-bottom flask with phenol and a suitable acid catalyst (e.g., a zeolite or a strong protic acid).
-
Alkylation : While stirring, introduce propene gas or a liquid propylene source (e.g., isopropanol) to the reaction mixture at a controlled temperature.
-
Work-up : After the reaction is complete (monitored by TLC or GC), quench the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Purify the crude product by vacuum distillation to isolate 2-isopropylphenol.
Step 2: Synthesis of 4-(tert-butyl)-2-isopropylphenol
-
Reaction Setup : Charge a new reaction flask with the purified 2-isopropylphenol and an acid catalyst.
-
Alkylation : Introduce a tert-butylating agent (e.g., isobutylene or tert-butanol) to the reaction mixture.
-
Work-up and Purification : Follow the same work-up and purification procedures as in Step 1 to isolate the final product.
Protocol for Melting Point Determination
-
Sample Preparation : Finely powder a small amount of the purified solid.
-
Capillary Loading : Pack a small amount of the powdered sample into a capillary tube.
-
Measurement : Place the capillary tube in a melting point apparatus and heat it slowly, observing the sample.
-
Data Recording : Record the temperature range from the first appearance of liquid to the complete melting of the solid.
Protocol for Solubility Determination (Gravimetric Method)
-
Equilibration : Add an excess of the solid compound to a known volume of the solvent in a sealed vial.
-
Saturation : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.
-
Filtration : Filter the saturated solution to remove any undissolved solid.
-
Solvent Evaporation : Take a known volume of the filtrate and evaporate the solvent completely under reduced pressure.
-
Mass Determination : Weigh the residue to determine the mass of the dissolved solid.
-
Calculation : Calculate the solubility in terms of g/100 mL or mol/L.
Protocol for Spectroscopic Analysis
-
Sample Preparation :
-
NMR : Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
IR : Prepare a thin film of the liquid sample or a KBr pellet for a solid sample.
-
MS : Prepare a dilute solution of the sample in a volatile organic solvent.
-
-
Data Acquisition : Acquire the spectra using the respective spectrometers according to the instrument's standard operating procedures.
-
Data Analysis : Analyze the obtained spectra to confirm the structure and purity of the compound.
Safety and Handling
Substituted phenols, including 4-(tert-butyl)-2-isopropylphenol, should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While direct experimental data on 4-(tert-butyl)-2-isopropylphenol is sparse, a comprehensive physicochemical profile can be constructed through comparative analysis with structurally similar compounds and the application of fundamental chemical principles. This technical guide provides a robust framework for understanding and working with this compound, from its molecular identity and predicted properties to detailed experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and other scientific disciplines, this guide serves as a valuable resource for future investigations and applications of 4-(tert-butyl)-2-isopropylphenol.
References
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U.S. Environmental Protection Agency. (n.d.). 4-tert-Butyl-2,6-diisopropylphenol Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Embibe. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
-
MolForge. (n.d.). 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-tert-butyl-4-isopropylphenol (C13H20O). Retrieved from [Link]
-
Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved from [Link]
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